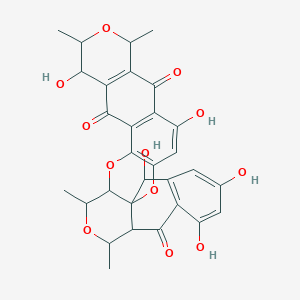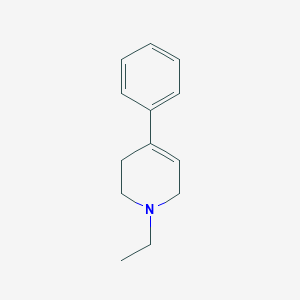
1-Ethyl-4-phenyl-1,2,3,6-tetrahydropyridine
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
MPTP was first discovered in the 1980s when a group of drug users in California developed Parkinson's-like symptoms after consuming a contaminated batch of a synthetic opioid. Further investigation revealed that the contaminant was MPTP, which selectively destroyed dopaminergic neurons in the brain. Since then, MPTP has been widely used in scientific research to study the mechanisms of Parkinson's disease and to develop new treatments.
科学的研究の応用
MPTP has been used extensively in scientific research to study the mechanisms of Parkinson's disease. It is particularly useful because it selectively destroys dopaminergic neurons in the brain, which are the neurons that are affected in Parkinson's disease. MPTP has been used to develop animal models of Parkinson's disease, which have been instrumental in understanding the disease and developing new treatments.
作用機序
MPTP is converted into a toxic metabolite called MPP+ in the brain, which selectively destroys dopaminergic neurons by inhibiting mitochondrial respiration. MPP+ is taken up by dopaminergic neurons through the dopamine transporter, which is highly expressed in these neurons. Once inside the neuron, MPP+ is taken up by the mitochondria, where it inhibits complex I of the electron transport chain, leading to a decrease in ATP production and ultimately cell death.
生化学的および生理学的効果
MPTP selectively destroys dopaminergic neurons in the brain, leading to a decrease in dopamine levels and the development of Parkinson's-like symptoms. These symptoms include tremors, rigidity, bradykinesia, and postural instability. MPTP has also been shown to induce oxidative stress and inflammation in the brain, which may contribute to the neurodegenerative process.
実験室実験の利点と制限
MPTP is a useful tool for studying the mechanisms of Parkinson's disease and developing new treatments. It selectively destroys dopaminergic neurons in the brain, which is the hallmark of Parkinson's disease. However, there are some limitations to using MPTP in lab experiments. For example, the neurodegenerative process induced by MPTP is rapid and irreversible, which may not accurately reflect the slow and progressive nature of Parkinson's disease in humans. Additionally, MPTP-induced neurodegeneration may not fully recapitulate the complex pathophysiology of Parkinson's disease, which involves multiple cell types and neurotransmitter systems.
将来の方向性
There are several future directions for research on MPTP and Parkinson's disease. One area of focus is the development of new animal models that more accurately reflect the pathophysiology of Parkinson's disease in humans. Another area of focus is the development of new treatments for Parkinson's disease that target the underlying mechanisms of the disease, such as mitochondrial dysfunction and oxidative stress. Additionally, there is a need for better understanding of the role of inflammation in the neurodegenerative process of Parkinson's disease, and the development of new anti-inflammatory therapies. Finally, there is a need for better biomarkers for Parkinson's disease that can aid in early diagnosis and monitoring of disease progression.
合成法
MPTP can be synthesized by the reaction of 1-methyl-4-phenyl-1,2,3,6-tetrahydropyridine (MPTP) with ethyl iodide in the presence of a strong base. The resulting product is then purified through a series of chromatography steps to obtain pure MPTP.
特性
CAS番号 |
13314-63-1 |
|---|---|
製品名 |
1-Ethyl-4-phenyl-1,2,3,6-tetrahydropyridine |
分子式 |
C13H17N |
分子量 |
187.28 g/mol |
IUPAC名 |
1-ethyl-4-phenyl-3,6-dihydro-2H-pyridine |
InChI |
InChI=1S/C13H17N/c1-2-14-10-8-13(9-11-14)12-6-4-3-5-7-12/h3-8H,2,9-11H2,1H3 |
InChIキー |
YQYRYHNCVCFNHU-UHFFFAOYSA-N |
SMILES |
CCN1CCC(=CC1)C2=CC=CC=C2 |
正規SMILES |
CCN1CCC(=CC1)C2=CC=CC=C2 |
その他のCAS番号 |
13314-63-1 |
同義語 |
1-ethyl-4-phenyl-1,2,3,6-tetrahydropyridine EPTP |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。





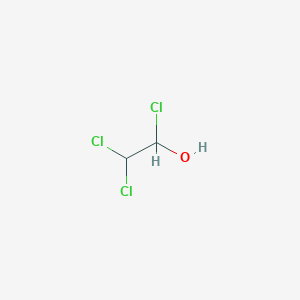


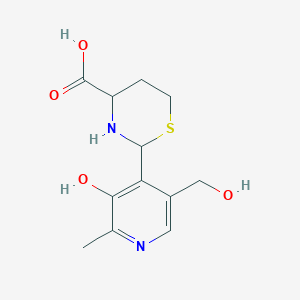
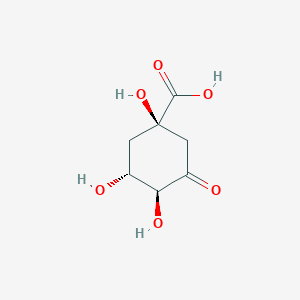
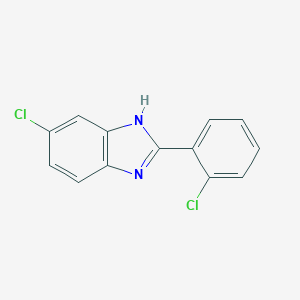
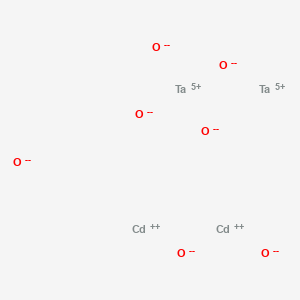
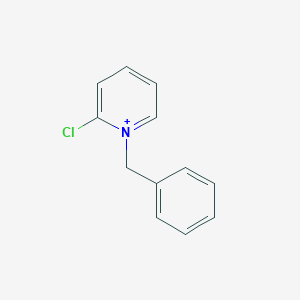
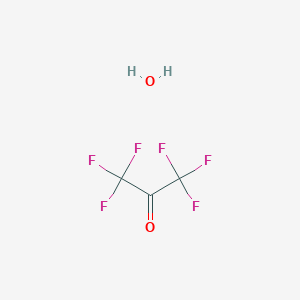
![1-[(4-Ethoxyphenyl)methyl]-5-oxopyrrolidine-3-carboxylic acid](/img/structure/B76327.png)

